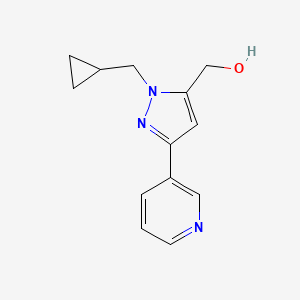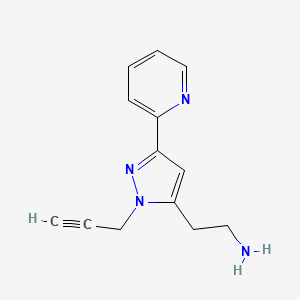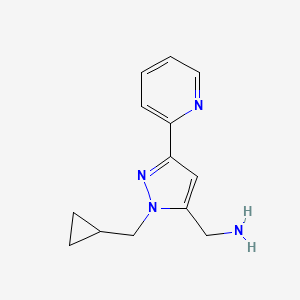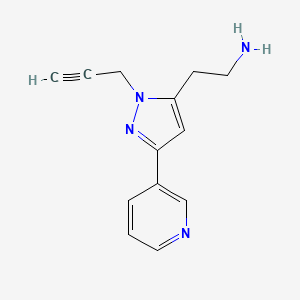![molecular formula C12H11ClN4 B1480895 1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098091-70-2](/img/structure/B1480895.png)
1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features both imidazo[1,2-b]pyrazole and pyridine moieties
Mechanism of Action
Target of Action
Similar compounds have been used to synthesize complexes with feii, coii, and niii ions . These complexes have shown different coordination environments, suggesting that the compound may interact with these ions in a biological context.
Mode of Action
Similar compounds have been involved in rh(iii)-catalyzed and solvent-controlled c–h bond functionalization , which suggests that this compound might also interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Similar compounds have shown catalytic properties towards the oxygen evolution reaction (oer) under basic conditions . This suggests that the compound could have a role in catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroethylamine with a pyridine derivative, followed by cyclization with a suitable pyrazole precursor. The reaction conditions often include the use of catalysts such as trifluoroacetic acid and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides.
Scientific Research Applications
1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole: Lacks the pyridine moiety, which may affect its biological activity and chemical reactivity.
6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole: Lacks the chloroethyl group, which may influence its ability to undergo substitution reactions.
Uniqueness
1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole is unique due to the presence of both the chloroethyl and pyridine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chloroethyl)-6-pyridin-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c13-4-6-16-7-8-17-12(16)9-11(15-17)10-3-1-2-5-14-10/h1-3,5,7-9H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASDFXJLKVBOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C=CN(C3=C2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480816.png)
![1-(prop-2-yn-1-yl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480817.png)
![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480819.png)
![methyl 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1480822.png)
![6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480823.png)
![2-(6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1480827.png)
![1-methyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480828.png)
![methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480829.png)
![6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480831.png)
![2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480833.png)
